2-(Allyloxy)phenol 2-(Allyloxy)phenol 2-(Allyloxy)phenol is a natural product found in Streptomyces sundarbansensis and Streptomyces with data available.
Brand Name: Vulcanchem
CAS No.: 1126-20-1
VCID: VC21103347
InChI: InChI=1S/C9H10O2/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6,10H,1,7H2
SMILES: C=CCOC1=CC=CC=C1O
Molecular Formula: C9H10O2
Molecular Weight: 150.17 g/mol

2-(Allyloxy)phenol

CAS No.: 1126-20-1

Cat. No.: VC21103347

Molecular Formula: C9H10O2

Molecular Weight: 150.17 g/mol

* For research use only. Not for human or veterinary use.

2-(Allyloxy)phenol - 1126-20-1

Specification

CAS No. 1126-20-1
Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
IUPAC Name 2-prop-2-enoxyphenol
Standard InChI InChI=1S/C9H10O2/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6,10H,1,7H2
Standard InChI Key FNEJKCGACRPXBT-UHFFFAOYSA-N
SMILES C=CCOC1=CC=CC=C1O
Canonical SMILES C=CCOC1=CC=CC=C1O

Introduction

Physical and Chemical Properties

Basic Identification

2-(Allyloxy)phenol has multiple synonyms in chemical literature, reflecting its structure and applications. The compound is identified through several key parameters as outlined in Table 1.

ParameterValue
CAS Number1126-20-1
Molecular FormulaC₉H₁₀O₂
Molecular Weight150.17 g/mol
Synonymso-(allyloxy)phenol; 2-prop-2-enoxyphenol; 2-(2-Propenyloxy)phenol; Phenol, 2-(2-propenyloxy)-; Allyl(o-hydroxyphenyl) ether
MDL NumberMFCD00072617

Table 1: Basic identification parameters of 2-(Allyloxy)phenol

Physical Properties

2-(Allyloxy)phenol exhibits distinct physical characteristics that influence its handling, storage, and applications. The compound appears as a pale yellow oil under standard conditions. Table 2 summarizes the key physical properties of this compound.

PropertyValueConditions
Physical StatePale Yellow OilRoom temperature
Density1.091 g/cm³15°C
SolubilitySolubleDichloromethane
Storage ConditionsUnder inert gas (nitrogen or argon)2-8°C
Predicted pKa9.72 ± 0.35-

Table 2: Physical properties of 2-(Allyloxy)phenol

Chemical Structure and Characteristics

The chemical structure of 2-(Allyloxy)phenol features a phenol ring with an allyloxy group (-OCH₂CH=CH₂) at the ortho position relative to the hydroxyl group. This arrangement creates interesting electronic effects within the molecule and contributes to its reactivity patterns. The presence of both electron-donating (hydroxyl and allyloxy) groups on the aromatic ring influences the electron density distribution, which can be significant for its biological activities and chemical transformations.

Synthesis and Related Reactions

Synthetic Routes

While the search results don't provide specific synthetic routes for 2-(Allyloxy)phenol, insights can be gained from related compounds. One potential route would involve the allylation of 2-hydroxyphenol (catechol) under appropriate conditions to selectively functionalize one hydroxyl group.

Claisen Rearrangement Relevance

The Claisen rearrangement represents a significant reaction involving allyl phenyl ethers, which is relevant to compounds like 2-(Allyloxy)phenol. This -sigmatropic rearrangement can convert allyl phenyl ethers to ortho-allylphenols. Research has shown that this rearrangement can be induced by heat, acid, and air-water interfacial effects .

Recent studies have demonstrated that the combination of acid and interfacial effects in "on-droplet" experiments can accelerate the Claisen rearrangement by more than tenfold. During this process, a ketone intermediate (6-allylcyclohexa-2,4-dien-1-one) forms before yielding the final 2-allylphenol product. This intermediate has been successfully captured and characterized using droplet imbibition mass spectrometry techniques .

The rearrangement dynamics can provide valuable insights into the potential reactivity of 2-(Allyloxy)phenol, which could undergo similar transformations under appropriate conditions.

Applications and Biological Activity

Antimicrobial Properties

2-(Allyloxy)phenol, isolated from marine actinobacterium, has demonstrated significant biological activities. The compound exhibits strong antioxidant properties, making it potentially valuable in applications requiring protection against oxidative stress .

More notably, research has shown that 2-(Allyloxy)phenol possesses inhibitory effects against certain bacteria and fungi. These antimicrobial effects are observed at concentrations ranging from 0.2 to 1.75 mg/mL, suggesting potential applications in antimicrobial treatments or preservatives .

ParameterClassification/Statement
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH315-H319-H335 (Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation)
Precautionary StatementsP261-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
HS Code2909500090

Table 3: Safety classification of 2-(Allyloxy)phenol

Structure-Activity Relationships

Understanding structure-activity relationships is crucial for predicting the biological activity of chemical compounds. Research on related compounds suggests that the electronic distribution within the aromatic ring significantly influences antimicrobial activity. For instance, studies on 2-allylphenol derivatives have shown that activity against organisms like Phytophthora cinnamomi is strongly enhanced in molecules where nitro and hydroxyl groups adopt a para configuration .

This finding suggests that the positioning of substituents and their electronic effects on the aromatic ring are critical determinants of biological activity. For 2-(Allyloxy)phenol, the ortho arrangement of the allyloxy and hydroxyl groups creates a specific electronic environment that likely contributes to its observed antimicrobial properties.

Analytical Characterization

While specific analytical data for 2-(Allyloxy)phenol is limited in the search results, standard methods for characterizing similar compounds would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and purity assessment

  • Infrared (IR) Spectroscopy: For identification of functional groups

  • Mass Spectrometry (MS): For molecular weight confirmation and fragmentation pattern analysis

  • High-Performance Liquid Chromatography (HPLC): For purity determination and separation

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